molecular formula C13H6F6N2 B12446179 2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole

2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole

Cat. No.: B12446179
M. Wt: 304.19 g/mol
InChI Key: HIJZEWFCNBUYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)-9H-pyrido-[2,3-b]-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridoindole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(trifluoromethyl)-9H-pyrido-[2,3-b]-indole is unique due to its specific structural arrangement, which combines the properties of both the pyridoindole core and the trifluoromethyl groups. This combination results in enhanced stability, lipophilicity, and biological activity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C13H6F6N2

Molecular Weight

304.19 g/mol

IUPAC Name

2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole

InChI

InChI=1S/C13H6F6N2/c14-12(15,16)7-5-9(13(17,18)19)21-11-10(7)6-3-1-2-4-8(6)20-11/h1-5H,(H,20,21)

InChI Key

HIJZEWFCNBUYLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.